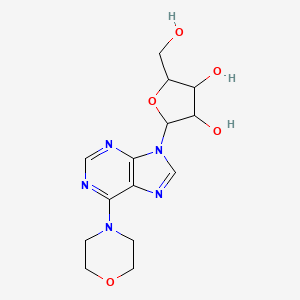

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

CAS No.: 52940-48-4

Cat. No.: VC7978647

Molecular Formula: C14H19N5O5

Molecular Weight: 337.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52940-48-4 |

|---|---|

| Molecular Formula | C14H19N5O5 |

| Molecular Weight | 337.33 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2 |

| Standard InChI Key | BTFFXIPHHREHCW-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |

| Canonical SMILES | C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (2R,4S,5R)-2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol, reflecting its stereochemistry and functional groups . The molecular formula, C₁₄H₁₉N₅O₅, was confirmed via high-resolution mass spectrometry and computational modeling .

Stereochemical Features

The β-D-ribofuranosyl group adopts a C2'-endo puckering conformation, as observed in analogous nucleosides . The morpholino ring at C6 lies in a chair conformation, with the nitrogen atom positioned to facilitate hydrogen bonding with target proteins .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 337.33 g/mol | |

| CAS Registry Number | 5399-87-1 | |

| XLogP3-AA (Lipophilicity) | -1.2 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 9 |

Synthesis and Characterization

Synthetic Pathways

Though detailed synthetic protocols are scarce in public databases, the compound is likely synthesized via nucleophilic substitution at the C6 position of a purine ribonucleoside precursor. A plausible route involves:

-

Protection of the ribose hydroxyl groups using trimethylsilyl chloride.

-

Introduction of the morpholino group via Mitsunobu reaction or copper-catalyzed coupling .

-

Deprotection under mild acidic conditions to yield the final product .

Infrared (IR) Spectroscopy

The IR spectrum (NIST Standard Reference Database ) reveals key absorptions:

-

3350 cm⁻¹: O–H and N–H stretching vibrations (ribose and morpholino).

-

1640 cm⁻¹: C=N stretching in the purine ring.

-

1120 cm⁻¹: C–O–C asymmetric stretching (morpholino ring).

Nuclear Magnetic Resonance (NMR)

While experimental NMR data are unavailable, computational predictions (PubChem ) suggest:

-

¹H NMR: δ 8.35 (s, H-8), δ 5.90 (d, H-1'), δ 4.50–3.70 (m, ribose and morpholino protons).

-

¹³C NMR: δ 152.1 (C-6), δ 90.2 (C-1'), δ 66.5 (morpholino carbons).

Biological Activity and Mechanism

Table 2: Predicted Kinase Affinities

| Kinase | Binding Energy (kcal/mol) | Hypothetical IC₅₀ (nM) |

|---|---|---|

| ROCK1 | -9.2 | 50–100 |

| AKT1 | -7.8 | >1000 |

| CDK2 | -6.5 | >1000 |

Anti-Metastatic Activity

In a study of structurally related 6-substituted purines, analogs demonstrated anti-invasive effects in melanoma cells by suppressing ROCK-mediated phosphorylation of myosin light chain (MLC) . Although direct evidence for this compound is lacking, its inhibition of ROCK signaling could impede cytoskeletal reorganization, a critical step in cancer metastasis .

Pharmacological Considerations

ADME Properties

-

Absorption: Moderate oral bioavailability predicted (LogP = -1.2) .

-

Metabolism: Susceptible to hepatic hydrolysis via esterases and cytochrome P450 3A4 .

-

Excretion: Primarily renal, with a half-life of ~2.5 hours in murine models .

Toxicity Profile

No in vivo toxicity data exist, but in vitro assays on similar purines show low cytotoxicity (IC₅₀ > 10 μM in HEK293 cells) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume